molecular formula C10H9N3O2 B570942 3-(Methylamino)quinoxaline-2-carboxylic acid CAS No. 122234-53-1

3-(Methylamino)quinoxaline-2-carboxylic acid

Cat. No.: B570942
CAS No.: 122234-53-1
M. Wt: 203.201
InChI Key: PNFBSVYPMNPAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with a carboxylic acid group at the 2-position and a methylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)quinoxaline-2-carboxylic acid typically involves the cyclization of o-phenylenediamine with an appropriate α-haloketone or α-haloester. One common method involves the reaction of o-phenylenediamine with α-haloketone in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product . Another method utilizes an ionic liquid system as both the solvent and catalyst, which allows the cyclization reaction to occur at room temperature, resulting in high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Quinoxaline-2-carboxylic alcohol or aldehyde.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

3-(Methylamino)quinoxaline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylamino)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a DNA-damaging agent, leading to the inhibition of bacterial growth . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)quinoxaline-2-carboxylic acid is unique due to the presence of both the methylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(methylamino)quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-8(10(14)15)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFBSVYPMNPAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666514
Record name 3-(Methylamino)quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122234-53-1
Record name 3-(Methylamino)quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.